molecular formula C11H8F2N2OS B3111182 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole CAS No. 1820706-04-4

2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole

Cat. No.: B3111182
CAS No.: 1820706-04-4
M. Wt: 254.26
InChI Key: MMQOFSLVVSIAAR-UHFFFAOYSA-N
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Description

2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is a heterocyclic compound containing nitrogen, sulfur, and fluorine atoms

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • 2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole
  • 2-Amino-5-benzoyl-4-methyl-1,3-thiazole
  • 2-Amino-5-benzoyl-4-chloromethyl-1,3-thiazole

Uniqueness: 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications .

Biological Activity

2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, antitumor, and other pharmacological properties, alongside synthesis methods and relevant case studies.

Chemical Structure and Properties

This compound possesses a thiazole ring with an amino group and a difluoromethyl substituent. The presence of the benzoyl moiety enhances its lipophilicity and may influence its interaction with biological targets. The unique structure contributes to its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus200
Escherichia coli200
Aspergillus fumigatus6.25 - 12.5
Penicillium marneffei6.25 - 12.5

The compound's minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics like amoxicillin, indicating its potential for therapeutic use in bacterial infections.

2. Antitumor Activity

The compound has shown promise in various antitumor assays. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant activity against multiple myeloma and lymphoma cells:

Cell Line IC50 (µM) Reference
MM.1S20.81
RPMI 822631.54

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

3. Anti-inflammatory and Analgesic Properties

The compound also exhibits anti-inflammatory effects, which can be attributed to its ability to modulate enzyme activities involved in inflammatory pathways. This property adds to its therapeutic profile by potentially offering relief from pain and inflammation associated with various conditions.

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets within cells, inhibiting critical enzymatic pathways or disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Conventional Synthesis : Employing standard organic reactions involving thiazole derivatives.
  • Green Chemistry Approaches : Utilizing catalysts such as ZnO nanoparticles to enhance yield while minimizing environmental impact.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

  • A study demonstrated that derivatives with amino or quinolinyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
  • Another investigation reported the synthesis of thiazole compounds that showed promising results against trypanosomal infections with IC50 values significantly lower than traditional treatments .

Properties

IUPAC Name

[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQOFSLVVSIAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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